molecular formula C11H13NO B11914864 (R)-N-acetyl aminoindan CAS No. 169105-02-6

(R)-N-acetyl aminoindan

Cat. No.: B11914864
CAS No.: 169105-02-6
M. Wt: 175.23 g/mol
InChI Key: UOOXDDHYFFXMJJ-LLVKDONJSA-N
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Description

®-N-acetyl aminoindan is a chiral compound with significant pharmacological properties. It is a derivative of aminoindan, which is known for its role in the treatment of neurodegenerative diseases such as Parkinson’s disease. The compound is characterized by its unique structure, which includes an indane ring system and an acetylated amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-acetyl aminoindan typically involves the dynamic kinetic resolution of racemic aminoindan. One method involves the use of a racemization catalyst such as Pd/layered double-hydroxide-dodecyl sulfate anion (PD/LDH-DS) combined with lipase Novozym 435 as the resolution catalyst. The reaction is carried out in toluene with 4-chlorophenyl valerate as the acyl donor, at a temperature of 55°C for 15 hours .

Industrial Production Methods

Industrial production of ®-N-acetyl aminoindan can be achieved through a similar process, with optimization for large-scale synthesis. The use of efficient racemization and resolution catalysts ensures high yield and enantiomeric purity, which is crucial for its pharmacological applications.

Chemical Reactions Analysis

Types of Reactions

®-N-acetyl aminoindan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of ®-N-acetyl aminoindan, such as alcohols, ketones, and substituted aminoindans.

Scientific Research Applications

®-N-acetyl aminoindan has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its neuroprotective properties and potential therapeutic effects in neurodegenerative diseases.

    Medicine: It is a key intermediate in the synthesis of drugs for Parkinson’s disease and other neurological disorders.

    Industry: The compound is used in the development of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-N-acetyl aminoindan involves the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, the compound helps to increase dopamine levels, thereby alleviating symptoms of Parkinson’s disease . Additionally, it exhibits neuroprotective effects by preventing oxidative stress and apoptosis in neuronal cells .

Comparison with Similar Compounds

Similar Compounds

    Rasagiline: A selective MAO-B inhibitor used in the treatment of Parkinson’s disease.

    Selegiline: Another MAO-B inhibitor with similar therapeutic effects but different metabolic pathways.

Uniqueness

®-N-acetyl aminoindan is unique due to its specific chiral configuration and acetylated amino group, which contribute to its distinct pharmacological profile. Unlike selegiline, which metabolizes into potentially neurotoxic compounds, ®-N-acetyl aminoindan and its derivatives are known for their neuroprotective properties .

Properties

CAS No.

169105-02-6

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

N-[(1R)-2,3-dihydro-1H-inden-1-yl]acetamide

InChI

InChI=1S/C11H13NO/c1-8(13)12-11-7-6-9-4-2-3-5-10(9)11/h2-5,11H,6-7H2,1H3,(H,12,13)/t11-/m1/s1

InChI Key

UOOXDDHYFFXMJJ-LLVKDONJSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CCC2=CC=CC=C12

Canonical SMILES

CC(=O)NC1CCC2=CC=CC=C12

Origin of Product

United States

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